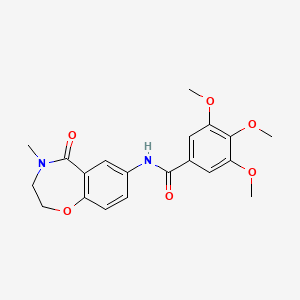

3,4,5-trimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Description

This compound features a 3,4,5-trimethoxybenzamide group linked to a 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin scaffold.

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-22-7-8-28-15-6-5-13(11-14(15)20(22)24)21-19(23)12-9-16(25-2)18(27-4)17(10-12)26-3/h5-6,9-11H,7-8H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZPQJJZJYMJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.

Introduction of the Benzoxazepine Moiety: The benzoxazepine ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative, under acidic or basic conditions.

Final Coupling: The final step involves coupling the benzamide core with the benzoxazepine moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,5-Trimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Group

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

- Key Differences : Replaces the benzoxazepin moiety with a 4-bromophenyl group.

- Properties: The bromine atom increases molecular weight (MW: 410.23 g/mol vs. Crystal packing involves N–H···O hydrogen bonds along the [101] direction .

- Synthesis : Reacts 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline .

3-Methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Modifications to the Benzoxazepin Core

2-Ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

- Key Differences : Ethyl substituent on the benzoxazepin nitrogen and ethoxy group on the benzamide.

- Properties : Increased steric bulk may reduce solubility but improve metabolic stability compared to the methyl-substituted target compound .

N-(4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide

- Key Differences : Benzothiadiazole replaces the trimethoxybenzamide group.

- MW: 354.38 g/mol .

N-(4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)pyrazine-2-carboxamide

Structural and Functional Comparison Table

Research Implications

- Trimethoxy Substitution: The target compound’s trimethoxy group likely improves membrane permeability compared to single-methoxy or non-aromatic analogs .

- Benzoxazepin Core : The 4-methyl substitution may reduce metabolic oxidation compared to ethyl analogs .

Biological Activity

3,4,5-trimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on various studies and findings.

- IUPAC Name : this compound

- Molecular Formula : C20H22N2O6

- Molecular Weight : 386.404 g/mol

- CAS Number : 922053-85-8

The compound exhibits its biological activity primarily through modulation of neurotransmitter systems and inhibition of specific enzymes involved in neurodegenerative processes. It has been shown to interact with gamma-secretase and beta-secretase pathways which are crucial in the formation of amyloid-beta peptides associated with Alzheimer's disease .

Antineoplastic Activity

Recent studies have indicated that this compound may possess antineoplastic properties. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the benzamide moiety can enhance its cytotoxic effects against specific cancer types .

Neuroprotective Effects

The compound has demonstrated neuroprotective effects in preclinical models. It inhibits the formation of neurotoxic amyloid-beta aggregates, which are implicated in Alzheimer's disease. In vitro assays have shown that it can reduce oxidative stress and promote neuronal survival under toxic conditions .

In Vitro Studies

- Cell Lines Tested : The compound was tested on human neuroblastoma SH-SY5Y cells and various cancer cell lines.

- Results : IC50 values indicated significant antiproliferative effects at low micromolar concentrations.

- Mechanism : The inhibition of cell growth was linked to apoptosis induction via caspase activation pathways.

In Vivo Studies

- Animal Models : Mouse models of Alzheimer's disease were utilized to assess the neuroprotective effects.

- Findings : Treatment with the compound led to a reduction in amyloid plaque burden and improved cognitive function as measured by behavioral tests.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.